1,3-Benzenedisulfonyl chloride
Overview
Description
1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl chloride (BDD), is a dichloride of 1,3-benzenedisulfonic acid . It is a colorless (white) crystalline solid .
Synthesis Analysis
A new heterogeneous nanocatalyst was synthesized using 1,3-Benzenedisulfonyl chloride (BDSC) and macromolecular polyallylamine (PAH) as the monomer in an aqueous-phase reaction . This nanocatalyst effectively catalyzed the reaction between different aryl aldehydes, malononitrile, different acetophenones, and ammonium acetate in solvent-free conditions .Molecular Structure Analysis
The molecular formula of 1,3-Benzenedisulfonyl chloride is C6H4Cl2O4S2 . The average mass is 275.130 Da and the monoisotopic mass is 273.892792 Da .Chemical Reactions Analysis
1,3-Benzenedisulfonyl chloride is used as a pharmaceutical intermediate . It reacts with water .Physical And Chemical Properties Analysis
1,3-Benzenedisulfonyl chloride is soluble in common organic solvents . It has a melting point of 59-62 °C .Scientific Research Applications
Applications in Crystal Structure and Supramolecular Chemistry
- Supramolecular Compounds Synthesis : A study by Wang, Qin, and Zhou (2007) revealed the synthesis of a complex using 1,3-benzenedisulfonyl chloride under hydrothermal conditions, highlighting its role in forming organosulfonate anions. These anions have applications as surfactants and potential liquid crystalline and nonlinear optical materials (Wang, Qin, & Zhou, 2007).
Applications in Polymer Science
- Cross-Linking Agent for Polyolefins : Jørgensen et al. (2005) explored the use of 1,3-benzenedisulfonyl azide, derived from 1,3-benzenedisulfonyl chloride, as a cross-linking agent for polyolefins. They found that it can effectively cross-link polyolefins like polypropylene, highlighting its utility in polymer processing and manufacturing (Jørgensen, Ommundsen, Stori, & Redford, 2005).
Applications in Organic Synthesis
- Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, prepared from 1,3-benzenedisulfonyl chloride, as key intermediates in various chemical transformations. This emphasizes its role in enabling diverse chemical synthesis pathways (Fülöpová & Soural, 2015).
Applications in Nanofiltration and Water Treatment
- **Nanofiltration Membrane Development**: Wang et al. (2019) utilized 1,3-benzenedisulfonyl chloride in developing a positively charged nanofiltration membrane. This membrane showcased high separation performance and acid stability, making it valuable for water treatment and desalination processes (Wang, Wei, Wang, Jiang, Li, & Wu, 2019).
Applications in Analytical Chemistry
- Chromatographic Analysis : Ting-ting (2007) developed a reversed-phase ion-pair chromatographic method for determining sodium 1,3-benzenedisulfate, a derivative of 1,3-benzenedisulfonyl chloride. This method is noted for its accuracy and reliability, demonstrating the compound's utility in analytical chemistry (Ting-ting, 2007).
Applications in Molecular Synthesis and Recognition
- Molecular Recognition and Synthesis : Qi Yan-xing (2004) synthesized derivatives of 1,3-benzenedisulfonyl chloride, which formed complexes with dicarboxylic acids. These findings are significant for understanding molecular interactions and developing new synthetic pathways (Qi Yan-xing, 2004).
Safety And Hazards
properties
IUPAC Name |
benzene-1,3-disulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQZUMMPOYCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060407 | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedisulfonyl chloride | |
CAS RN |
585-47-7 | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61429 | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-di(sulphonyl chloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29M4XRF3V2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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